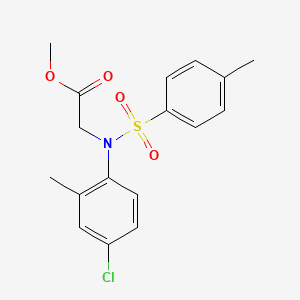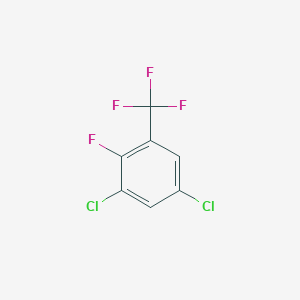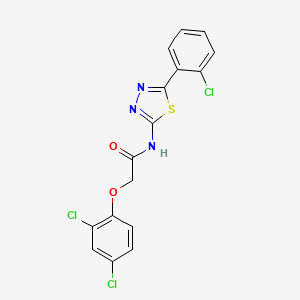
methyl 2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
カタログ番号 B2850317
CAS番号:
331750-10-8
分子量: 367.84
InChIキー: KGJZEPVIFXFCID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate” is a chemical compound with the molecular formula C10H11ClO3 . It is also known as “Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester” and "Methyl 4-chloro-2-methylphenoxyacetate" .
Synthesis Analysis
The synthesis of this compound can be achieved by the chlorination of 2-methylphenyloxyacetic acid methyl ester . The process involves adding 182.04g of 99% 2-methylphenyloxyacetic acid methyl ester (1mol), 0.82g of 99% magnesium chloride, and 0.46g of 99% 2,5-dichlorothiazole to a 500mL four-necked flask . The mixture is then heated to 70°C and 137.70g of 99% sulfonyl chloride (1.01mol) is added dropwise . After the addition is complete, the reaction is maintained at this temperature for 30 minutes . The product is then distilled under a pressure of 1kPa and the fraction collected at 140-150°C is the desired product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 214.646 . It is a solid at room temperature .科学的研究の応用
Improved Synthesis Pathways
- The compound has potential applications in the synthesis of pharmaceuticals, as illustrated by research on improved synthesis pathways for drugs like Clopidogrel Sulfate. This involves esterification, optical resolution, and condensation reactions, highlighting the compound's role in creating intermediates for drug synthesis with advantages such as high yield and quality suitable for industrialization (Hu Jia-peng, 2012).
Chemical Reactions and Derivatives
- Research on the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates shows the use of aminonitriles reacting with methyl 2-(chlorosulfonyl)acetate, leading to various derivatives through CSIC reaction. This indicates the compound's relevance in synthesizing sulfur-containing heterocycles, which are significant in medicinal chemistry (A. Dobrydnev et al., 2018).
Catalysis and Material Science
- The compound might be used as a precursor or intermediary in catalysis and material science applications. For example, research on the synthesis, coordination, and catalytic use of 1′-(diphenylphosphino)ferrocene-1-sulfonate anion explores sulfonation reactions, indicating potential applications in catalysis and organic synthesis (Martin Zábranský et al., 2018).
Environmental and Analytical Chemistry
- The analysis and behavior of sulfonylurea herbicides under various conditions, as well as the formation of thermostable derivatives for gas chromatography analysis, point towards the compound's utility in environmental science and analytical chemistry. This research can help in understanding the stability and detection of sulfonylurea compounds in environmental samples (P. Klaffenbach et al., 1993).
Safety and Hazards
特性
IUPAC Name |
methyl 2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12-4-7-15(8-5-12)24(21,22)19(11-17(20)23-3)16-9-6-14(18)10-13(16)2/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJZEPVIFXFCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2850236.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2850237.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2850239.png)



![4-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2850245.png)
![2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2850250.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2850251.png)

![3-(5-bromofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2850254.png)


